Cas no 350985-42-1 (1-fluoro-2-trifluoromethanesulfinylbenzene)

1-Fluoro-2-trifluoromethanesulfinylbenzene is a fluorinated aromatic compound featuring both a fluorine substituent and a trifluoromethanesulfinyl (triflyl) group on the benzene ring. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in electrophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the triflyl group enhances the compound's stability and selectivity in transformations. Its fluorine substituent further contributes to its utility in pharmaceutical and agrochemical applications, where fluorinated motifs are often sought for their metabolic stability and bioavailability. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong bases.
1-fluoro-2-trifluoromethanesulfinylbenzene structure
350985-42-1 structure
商品名:1-fluoro-2-trifluoromethanesulfinylbenzene
CAS番号:350985-42-1
MF:
メガワット:
CID:4649646
PubChem ID:64718176

1-fluoro-2-trifluoromethanesulfinylbenzene 化学的及び物理的性質

名前と識別子

    • 1-fluoro-2-trifluoromethanesulfinylbenzene

1-fluoro-2-trifluoromethanesulfinylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1718537-0.5g
1-fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
0.5g
$656.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01002264-1g
1-Fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
1g
¥4109.0 2023-04-07
Enamine
EN300-1718537-1.0g
1-fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
1g
$842.0 2023-06-04
Enamine
EN300-1718537-1g
1-fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
1g
$842.0 2023-09-20
Enamine
EN300-1718537-10g
1-fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
10g
$3622.0 2023-09-20
A2B Chem LLC
AX27891-100mg
1-Fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
100mg
$344.00 2024-04-20
A2B Chem LLC
AX27891-50mg
1-Fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
50mg
$243.00 2024-04-20
A2B Chem LLC
AX27891-500mg
1-Fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
500mg
$726.00 2024-04-20
Aaron
AR01DX27-5g
1-fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
5g
$3385.00 2023-12-14
A2B Chem LLC
AX27891-5g
1-Fluoro-2-trifluoromethanesulfinylbenzene
350985-42-1 95%
5g
$2607.00 2024-04-20

1-fluoro-2-trifluoromethanesulfinylbenzene 関連文献

1-fluoro-2-trifluoromethanesulfinylbenzeneに関する追加情報

1-Fluoro-2-Trifluoromethanesulfinylbenzene: A Comprehensive Overview

1-Fluoro-2-trifluoromethanesulfinylbenzene (CAS No. 350985-42-1) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is notable for its unique structural features, which include a fluorine atom and a trifluoromethanesulfinyl group attached to a benzene ring. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

The trifluoromethanesulfinyl group (-SO₂CF₃) is a strong electron-withdrawing group, which significantly influences the electronic characteristics of the benzene ring. This group enhances the electrophilic reactivity of the aromatic system, making it an excellent substrate for various electrophilic substitution reactions. Additionally, the fluorine atom at the para position further modulates the electronic environment, creating a compound with unique reactivity and stability. Recent studies have highlighted the potential of 1-fluoro-2-trifluoromethanesulfinylbenzene in the synthesis of advanced materials, such as high-performance polymers and optoelectronic devices.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of biologically active molecules. Researchers have demonstrated that 1-fluoro-2-trifluoromethanesulfinylbenzene can serve as a versatile building block for constructing complex heterocyclic frameworks. These frameworks are critical in drug discovery efforts targeting various diseases, including cancer and neurodegenerative disorders. The ability to precisely control the substitution pattern on the benzene ring has been a key factor in its success as a synthetic intermediate.

The synthesis of 1-fluoro-2-trifluoromethanesulfinylbenzene involves a multi-step process that typically begins with the preparation of the trifluoromethanesulfinyl group. Recent advancements in sulfonation chemistry have enabled more efficient and environmentally friendly methods for introducing this group onto aromatic rings. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with current trends toward sustainable chemical processes.

In terms of physical properties, 1-fluoro-2-trifluoromethanesulfinylbenzene exhibits a high degree of thermal stability, which is attributed to the strong electron-withdrawing effects of both substituents. This stability makes it suitable for applications requiring exposure to elevated temperatures, such as in polymerization reactions or as a stabilizer in high-performance materials. Furthermore, its solubility in common organic solvents facilitates its use in solution-based reactions, further broadening its applicability.

Recent studies have also explored the role of 1-fluoro-2-trifluoromethanesulfinylbenzene in catalytic processes. Its ability to act as a Lewis acid catalyst has been leveraged in various transformations, including olefin polymerization and epoxidation reactions. The unique electronic properties of this compound enable it to effectively coordinate with metal centers, enhancing catalytic activity and selectivity. These findings underscore its potential as a valuable tool in green chemistry and sustainable catalysis.

From an environmental perspective, understanding the fate and behavior of 1-fluoro-2-trifluoromethanesulfinylbenzene in natural systems is crucial for assessing its safety and sustainability. Research has shown that this compound undergoes slow degradation under aerobic conditions, primarily through oxidative pathways. However, its persistence in certain environments raises concerns regarding potential bioaccumulation. Efforts are currently underway to develop more efficient degradation pathways and recycling strategies to mitigate these risks.

In conclusion, 1-fluoro-2-trifluoromethanesulfinylbenzene (CAS No. 350985-42-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and catalytic applications, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

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